molecular formula C24H17FN2O2S B2710095 (E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one CAS No. 325994-25-0

(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one

Katalognummer B2710095
CAS-Nummer: 325994-25-0
Molekulargewicht: 416.47
InChI-Schlüssel: HXOVBFCYGUJXAD-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C24H17FN2O2S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activities

A study by Khalifa and Abdelbaky (2008) involved the synthesis of new imidazolyl acetic acid derivatives, including compounds structurally related to "(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one". These compounds were evaluated for their anti-inflammatory and analgesic activities. The research demonstrated that certain derivatives exhibited significant anti-inflammatory activity, as well as analgesic effects in animal models, highlighting the potential therapeutic applications of these compounds in treating pain and inflammation (Khalifa & Abdelbaky, 2008).

Anticonvulsant Activity

Another study conducted by Khalifa, Baset, and El-Eraky (2012) focused on the synthesis and evaluation of novel imidazol-5(4H)-one derivatives for their anticonvulsant activity. This research is relevant to the compound , as it explores the therapeutic potential of imidazol-5(4H)-one derivatives. The findings revealed that some of the synthesized compounds showed promising protection against seizures in animal models, comparable to the standard anticonvulsant phenytoin, indicating the potential of these derivatives in developing new anticonvulsant drugs (Khalifa, Baset, & El-Eraky, 2012).

Crystal Structure Analysis

Banu et al. (2014) performed synthesis and crystal structure analysis of compounds structurally similar to "(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one". This research provides insights into the molecular and crystal structure of these compounds, which is crucial for understanding their chemical behavior and potential applications in various scientific fields (Banu et al., 2014).

Antiviral Activity

Research by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives, which share a structural motif with the compound of interest, investigated their inhibitory effects on the replication of ortho- and paramyxoviruses. The study identified specific derivatives that exhibited selective antiviral activity, highlighting the potential of these compounds in developing new antiviral therapies (Golankiewicz et al., 1995).

Eigenschaften

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O2S/c25-19-13-11-17(12-14-19)15-21-23(29)27(20-9-5-2-6-10-20)24(26-21)30-16-22(28)18-7-3-1-4-8-18/h1-15H,16H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOVBFCYGUJXAD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CSC2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.